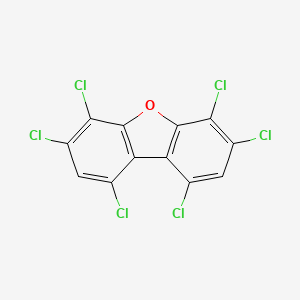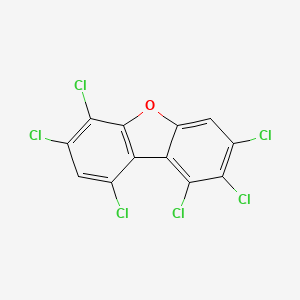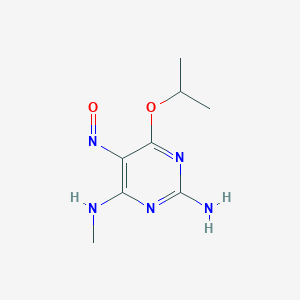
1,3,4,8-Tetrachlorodibenzofuran
Overview
Description
1,3,4,8-Tetrachlorodibenzofuran (TCDF) is a type of chlorinated dibenzofuran, a family of chemicals that contain one to eight chlorine atoms attached to the carbon atoms of the parent chemical, dibenzofuran . These chemicals are not deliberately produced by industry but are produced in very small amounts as unwanted impurities of certain products and processes utilizing chlorinated compounds .
Synthesis Analysis
TCDFs are not created intentionally but are produced as a result of human activities like the backyard burning of trash . Natural processes like forest fires also produce TCDFs . The reaction of TCDF with hydrogen peroxide (H2O2) and its anion has been investigated theoretically .Molecular Structure Analysis
The molecular formula of 1,3,4,8-Tetrachlorodibenzofuran is C12H4Cl4O . The average molecular mass is 305.972 g/mol and the monoisotopic mass is 303.902 g/mol . The structure of TCDF can be represented by the SMILES notation: ClC1=CC=C2OC3=C (Cl)C (Cl)=CC (Cl)=C3C2=C1 .Chemical Reactions Analysis
The reaction of the TCDF with hydrogen peroxide (H2O2) and its anion has been investigated theoretically . The reaction of the neutral H2O2 forms a molecular complex between TCDF and H2O2 . The nucleophilic aromatic substitution of TCDF by H2O2 occurs in the presence of water molecules to form an intermediate containing an O−O bond .Physical And Chemical Properties Analysis
The average molecular mass of 1,3,4,8-Tetrachlorodibenzofuran is 305.972 g/mol and the monoisotopic mass is 303.902 g/mol . The chemical formula is C12H4Cl4O .Scientific Research Applications
Aryl Hydrocarbon Receptor Targeting
The Aryl Hydrocarbon Receptor (AhR) is a potential target for chemotherapy, especially in estrogen receptor-negative breast cancer. Studies have shown that compounds like 1,3,4,8-Tetrachlorodibenzofuran can induce CYP1A1-dependent activity and inhibit cancer cell proliferation. This suggests the potential use of 1,3,4,8-Tetrachlorodibenzofuran in breast cancer treatment through both AhR-dependent and AhR-independent pathways (Zhang et al., 2009).
Environmental and Biological Impacts
1,3,4,8-Tetrachlorodibenzofuran has been shown to be involved in several environmental and biological processes:
- Biosorption : Microorganisms like Bacillus pumilus can adsorb polychlorinated dibenzofurans (PCDFs), indicating their potential role in environmental remediation of these compounds (Hong et al., 2000).
- Toxicity Assessment : The World Health Organization reevaluated the toxic equivalency factors (TEFs) for dioxin-like compounds, which are crucial for assessing the toxicity and environmental impact of substances like 1,3,4,8-Tetrachlorodibenzofuran (van den Berg et al., 2006).
- Hepatic Steatosis : Exposure to this compound can induce hepatic steatosis in mice, providing insights into the health effects of environmental pollutants (Yuan et al., 2019).
Dechlorination and Detoxification
1,3,4,8-Tetrachlorodibenzofuran is a subject of study in dechlorination and detoxification processes. Research has shown that certain microbial cultures can effectively dechlorinate and detoxify polychlorinated dibenzofurans, which is important for bioremediation strategies (Liu & Fennell, 2008).
Carcinogenic Potential
The compound's role in carcinogenesis has been studied, with evidence supporting its classification as a carcinogen. Research indicates that exposure to 1,3,4,8-Tetrachlorodibenzofuran and similar compounds can lead to the development of various cancers (Steenland et al., 2004).
Mechanism of Action
Safety and Hazards
Future Directions
The potential reactivity of the methylidyne radical (CH) toward 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), the reaction mechanism between them has been systematically investigated employing the density functional theory (DFT) and ab initio molecular dynamics simulations . This could provide new insights into the reactivity of the CH radical in the transformation of TCDD-like dioxins .
properties
IUPAC Name |
1,3,4,8-tetrachlorodibenzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl4O/c13-5-1-2-9-6(3-5)10-7(14)4-8(15)11(16)12(10)17-9/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWKRJSMNDOXIHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C3=C(O2)C(=C(C=C3Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10238973 | |
| Record name | 1,3,4,8-Tetrachlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10238973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,4,8-Tetrachlorodibenzofuran | |
CAS RN |
92341-04-3 | |
| Record name | 1,3,4,8-Tetrachlorodibenzofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092341043 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,4,8-Tetrachlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10238973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,4,8-TETRACHLORODIBENZOFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8L7GKW1CBK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



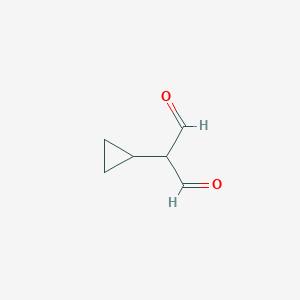

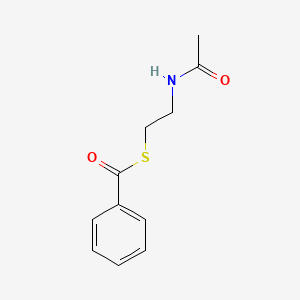


![1-[(1H-Indole-3-carbonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B3066853.png)

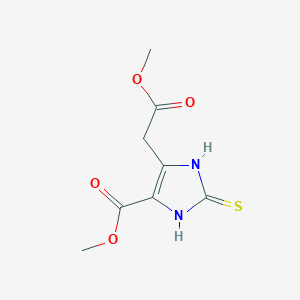
![6-Bromo-5,7-dimethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B3066883.png)
